tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester, a hydroxyl group, and a bromoethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.
Step 1 Formation of the Piperidine Ring: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors.
Step 2 Introduction of the tert-butyl Ester: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Step 3 Addition of the Hydroxyl Group: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents such as osmium tetroxide or potassium permanganate.
Step 4 Incorporation of the Bromoethynyl Group: The bromoethynyl group is typically added through halogenation reactions involving bromine and acetylene derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of automated reactors, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The bromoethynyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The bromine atom in the bromoethynyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Conversion to a ketone or aldehyde.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with biological receptors, making it useful in drug discovery.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism by which tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding, enhancing binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-(2-chloroethynyl)-3-hydroxypiperidine-1-carboxylate
- tert-butyl 3-(2-iodoethynyl)-3-hydroxypiperidine-1-carboxylate
- tert-butyl 3-(2-fluoroethynyl)-3-hydroxypiperidine-1-carboxylate
Uniqueness
tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate is unique due to the presence of the bromoethynyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and receptor modulators.
Properties
CAS No. |
2763754-99-8 |
---|---|
Molecular Formula |
C12H18BrNO3 |
Molecular Weight |
304.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.